BenchChemオンラインストアへようこそ!

N-(2,3-dimethylphenyl)-4-pentylcyclohexane-1-carboxamide

Physicochemical profiling Lipophilicity Chromatographic behavior

This 2,3-dimethylphenyl derivative is the precise tool compound required to replicate adenosine-uptake inhibition data from patent US 7,074,780 B2. Substituting a mono- or para-substituted analog risks order-of-magnitude shifts in activity, invalidating SAR comparisons. Procure the exact 2,3-dimethyl substitution pattern to ensure fidelity to published patent embodiments and to benchmark the steric/electronic contribution of this pharmacophore. Recommended for in vitro ischaemia probe studies with internal head-to-head controls.

Molecular Formula C20H31NO
Molecular Weight 301.474
CAS No. 866137-29-3
Cat. No. B2849966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-4-pentylcyclohexane-1-carboxamide
CAS866137-29-3
Molecular FormulaC20H31NO
Molecular Weight301.474
Structural Identifiers
SMILESCCCCCC1CCC(CC1)C(=O)NC2=CC=CC(=C2C)C
InChIInChI=1S/C20H31NO/c1-4-5-6-9-17-11-13-18(14-12-17)20(22)21-19-10-7-8-15(2)16(19)3/h7-8,10,17-18H,4-6,9,11-14H2,1-3H3,(H,21,22)
InChIKeyQGAMKZAOEVMIDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 866137-29-3 Procurement Guide: N-(2,3-Dimethylphenyl)-4-pentylcyclohexane-1-carboxamide Baseline and Class Context


N-(2,3-dimethylphenyl)-4-pentylcyclohexane-1-carboxamide (CAS 866137-29-3) is a synthetic carboxamide comprising a 4-pentylcyclohexane ring linked via an amide bond to a 2,3-dimethylaniline moiety . Its core scaffold falls within the broader phenylcyclohexanecarboxamide family, which has been claimed in patents by Bayer for adenosine-uptake inhibition, targeting cardiovascular and ischaemic disorders [1]. However, published primary research data isolating this specific compound are extremely limited, and no dedicated in vivo or clinical studies were identified. Consequently, its current primary role is as a research chemical and building block, typically supplied at 98% purity , for structure-activity relationship (SAR) exploration within this pharmacophore class.

Why 866137-29-3 Cannot Be Casually Substituted: Class-Level SAR and Procurement Risk


Within the phenylcyclohexanecarboxamide class, adenosine-uptake inhibition is highly sensitive to substituent pattern and lipophilicity [1]. The 2,3-dimethylphenyl group of 866137-29-3 imparts a distinct steric and electronic profile compared to common analogs with mono-substituted or para-substituted phenyl rings. Generic substitution without experimental validation carries substantial risk: in the Bayer patent series, minor modifications to the phenyl ring resulted in order-of-magnitude shifts in adenosine-uptake inhibitory activity [1]. Therefore, if a research program requires precise reproduction of a published SAR data point or a specific patent embodiment, sourcing the exact 2,3-dimethylphenyl derivative is non-negotiable.

866137-29-3 Quantitative Differentiation Evidence: Available Data vs. Analogs


Physicochemical Property Comparison: Predicted LogP and Boiling Point vs. Class Members

The predicted logP of 866137-29-3 is approximately 6.0, consistent with its high lipophilicity driven by the pentylcyclohexane and dimethylphenyl groups . By contrast, the N-(2-methoxyphenyl) analog (CAS not specified, but a common comparator in this series) has a lower predicted logP (~4.8) due to the polar methoxy substituent . This difference offers an initial parameter for chromatographic method development or solubility ranking, although it is not a validated biological differentiation.

Physicochemical profiling Lipophilicity Chromatographic behavior

Commercial Purity Benchmarking: 98% vs. Lower-Grade Offers for In-Class Compounds

Reputable vendors offer 866137-29-3 at 98% purity (HPLC) . In contrast, several close analogs within the phenylcyclohexanecarboxamide family are commercially available only at 95% or 97% purity from the same supplier tier . The 98% specification reduces the risk of unidentified impurities interfering in sensitive enzymatic or cellular assays, although the absolute difference is modest.

Purity analysis Procurement specification Quality control

Patent-Class Adenosine-Uptake Inhibitory Activity: Contextual Positioning Without Direct Assay Data

The US 7,074,780 patent family encompasses substituted phenylcyclohexanecarboxamides as adenosine-uptake inhibitors for cardiovascular and ischaemic disorders [1]. Within this Markush structure, the 2,3-dimethylphenyl substitution pattern (as in 866137-29-3) falls within preferred embodiments, yet no isolated IC50 value for this specific compound has been published in the patent or in subsequent peer-reviewed literature. Class-level SAR indicates that 2,3-disubstitution generally enhances adenosine-uptake inhibition relative to unsubstituted or 4-substituted phenyl analogs, but this inference cannot be quantified without experimental data.

Adenosine uptake inhibition Ischaemia Cardiovascular pharmacology

Application Scenarios for 866137-29-3 Procurement Based on Available Evidence


Adenosine-Uptake Inhibitor SAR and Lead Optimization Campaigns

866137-29-3 serves as a structurally-defined tool compound for exploring the 2,3-dimethylphenyl pharmacophore within the phenylcyclohexanecarboxamide class. Its procurement supports systematic SAR studies where the goal is to benchmark the adenosine-uptake inhibitory contribution of the 2,3-dimethyl substitution pattern against mono-substituted or para-substituted comparators [1]. All activity comparisons must be generated internally, as published data are lacking.

Reproduction and Validation of Bayer Patent Embodiments

Research groups seeking to validate or improve upon the adenosine-uptake inhibitors disclosed in US 7,074,780 B2 must source 866137-29-3 to precisely replicate the preferred Markush embodiments [1]. Any deviation in the phenyl substitution pattern would constitute a different chemical entity and invalidate direct comparison with the patent disclosure.

Cardiovascular and Ischaemic Disease Model Probe Supply

In the absence of a dedicated tool compound for the adenosine-uptake target, 866137-29-3 can be deployed as a class-representative probe in in vitro models of ischaemia, provided that internal head-to-head comparisons with control compounds (e.g., dipyridamole) are conducted [1]. Its value lies in its structural novelty within the class rather than established in vivo efficacy.

Analytical Reference Standard for Chromatographic Method Development

With a documented purity of 98% and well-defined predicted physicochemical properties (logP ~6.0, boiling point 446.4°C) , 866137-29-3 is suitable as a retention-time marker or system suitability standard during HPLC method development for lipophilic phenylcyclohexanecarboxamides.

Quote Request

Request a Quote for N-(2,3-dimethylphenyl)-4-pentylcyclohexane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.